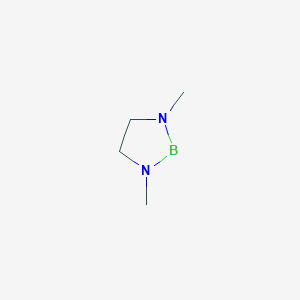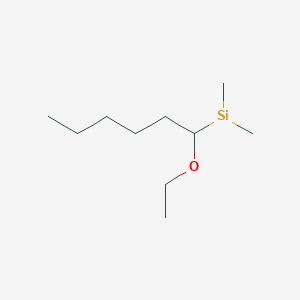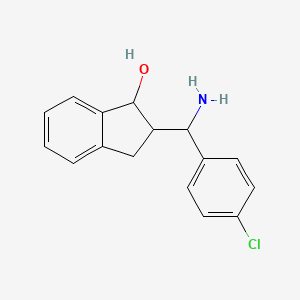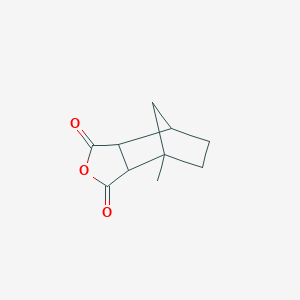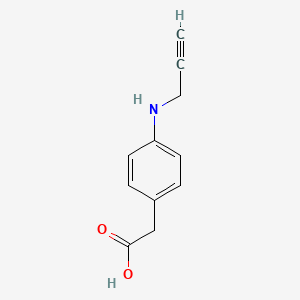![molecular formula C9H12O2 B14679936 9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one CAS No. 28620-73-7](/img/structure/B14679936.png)
9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of structural modifications on reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
7-Oxatricyclo[4.3.0.03,9]nonan-4-one: This compound shares a similar tricyclic structure but differs in the functional groups attached to the ring system.
9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-4-one: Another closely related compound with slight variations in the ring structure and functional groups.
Uniqueness
9-Methyl-7-oxatricyclo[43003,9]nonan-8-one is unique due to its specific tricyclic structure and the presence of a methyl group at the 9th position
Properties
CAS No. |
28620-73-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
9-methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one |
InChI |
InChI=1S/C9H12O2/c1-9-5-2-3-7(6(9)4-5)11-8(9)10/h5-7H,2-4H2,1H3 |
InChI Key |
VUUZOBUHCOZVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CCC(C1C3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



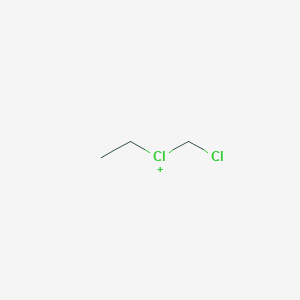
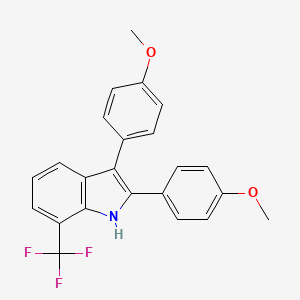

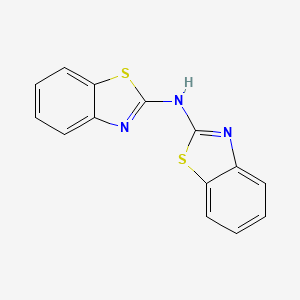
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
